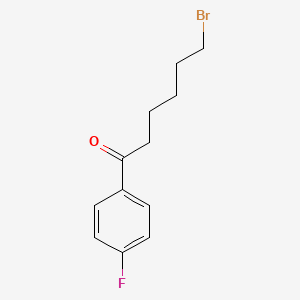

6-Bromo-1-(4-fluorophenyl)-1-hexanone

Description

6-Bromo-1-(4-fluorophenyl)-1-hexanone (C₁₂H₁₄BrFO, molecular weight 285.14) is a halogenated aromatic ketone featuring a six-carbon aliphatic chain terminated by a bromine atom and a 4-fluorophenyl group attached to the ketone functionality. This compound is synthesized via Friedel-Crafts acylation, where 6-bromohexanoyl chloride reacts with fluorobenzene derivatives in the presence of Lewis acids like aluminum chloride . The reaction typically proceeds under inert atmospheres (e.g., argon) at low temperatures to minimize side reactions .

Key physical properties include a melting point range of 30.5–31.5 °C for structurally similar derivatives, though specific data for the 4-fluorophenyl variant requires further experimental confirmation . The compound’s planar or nonplanar conformation depends on steric interactions between substituents; bulky groups like 4-fluorophenyl can induce distortion from planarity due to steric repulsion with the macrocycle in related porphyrin systems .

Applications of this compound are primarily in organic synthesis, serving as an intermediate for cyclization reactions, polymer prodrugs, and bioactive molecules .

Properties

Molecular Formula |

C12H14BrFO |

|---|---|

Molecular Weight |

273.14 g/mol |

IUPAC Name |

6-bromo-1-(4-fluorophenyl)hexan-1-one |

InChI |

InChI=1S/C12H14BrFO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 |

InChI Key |

GHKZGGQKJNIBGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCBr)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of halogenated aromatic ketones allows for systematic comparisons. Below is an analysis of 6-Bromo-1-(4-fluorophenyl)-1-hexanone relative to its analogs:

Structural and Substituent Variations

Research Findings and Trends

Recent studies emphasize the role of halogenated aromatic ketones in drug discovery. For instance:

- Cyclization Efficiency: 6-Bromo-1-(2,3-dichloro-4-hydroxyphenyl)-1-hexanone demonstrates superior cyclization yields (21%) compared to non-halogenated analogs, attributed to enhanced leaving-group ability of bromine .

- Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving nonplanar geometries induced by fluorophenyl groups .

- Biological Screening : Derivatives with dihydroxy and alkyl substituents show promise as anti-inflammatory and antiallergic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.